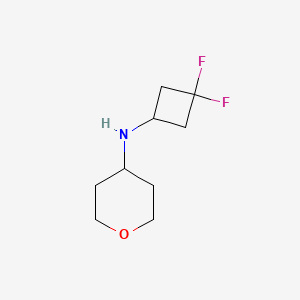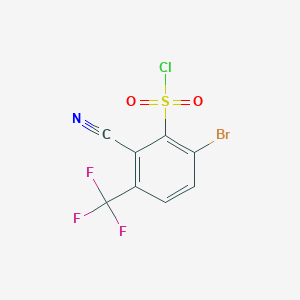
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Descripción general
Descripción
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride (6-BrCN-Tf) is a reagent used in organic synthesis and research laboratories. It is a versatile and powerful reagent that has a wide range of applications in the synthesis of organic compounds and the study of biochemical and physiological phenomena. 6-BrCN-Tf is a sulfonyl chloride that is used as a coupling agent, a protecting group, and a catalyst in organic synthesis. It is also used to study the mechanism of action of enzymes, proteins, and other biomolecules.
Mecanismo De Acción
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride acts as a coupling agent in organic synthesis. It reacts with a variety of substrates, including amines, alcohols, and carboxylic acids, to form covalent bonds between the two molecules. This reaction is catalyzed by a base, such as pyridine or triethylamine. 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride also acts as a protecting group in organic synthesis. It can be used to protect functional groups from reaction with other molecules or from reaction with the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride are not well-understood. It is known to be a relatively non-toxic reagent, but it can cause skin and eye irritation. In addition, 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride may have an effect on the activity of enzymes, proteins, and other biomolecules. It may also have an effect on the structure and function of proteins and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride are that it is a relatively non-toxic reagent, it is easy to synthesize, and it is a versatile reagent with a wide range of applications. The limitations of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride are that it may cause skin and eye irritation, and it may have an effect on the activity of enzymes, proteins, and other biomolecules.
Direcciones Futuras
For 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride include further research into its biochemical and physiological effects, as well as its potential applications in organic synthesis and the study of biochemical and physiological phenomena. In addition, further research into the mechanism of action of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride and its potential applications in the synthesis of organic compounds and the study of enzymes, proteins, and other biomolecules is needed. Finally, further research into the advantages and limitations of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride for lab experiments is needed.
Aplicaciones Científicas De Investigación
6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as peptides, nucleotides, and other biomolecules. It is also used to study the mechanism of action of enzymes, proteins, and other biomolecules. 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is also used to study the structure and function of proteins and other biomolecules. It is used in the synthesis of a wide range of organic compounds and in the study of biochemical and physiological phenomena.
Propiedades
IUPAC Name |
6-bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)17(10,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWBWDVDKSNCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



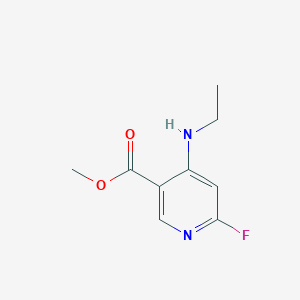
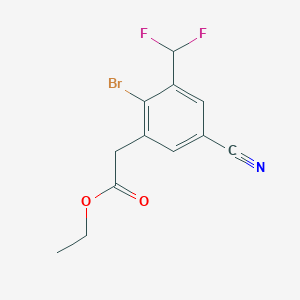
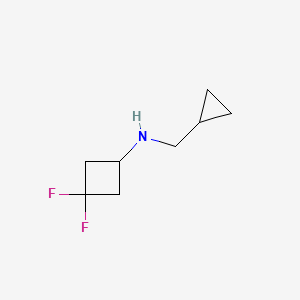
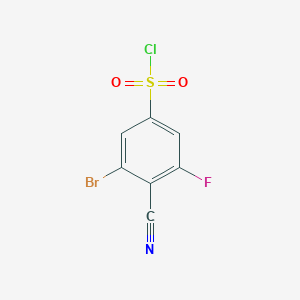
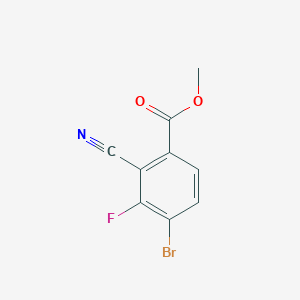
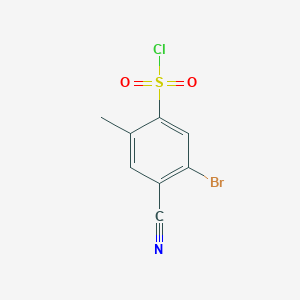
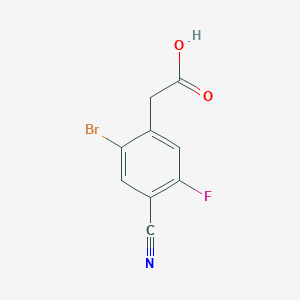
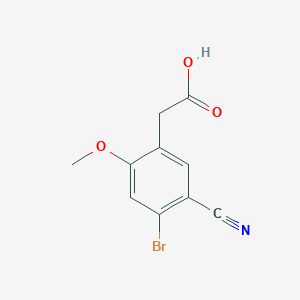
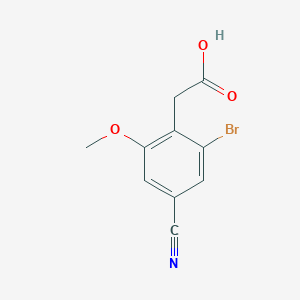
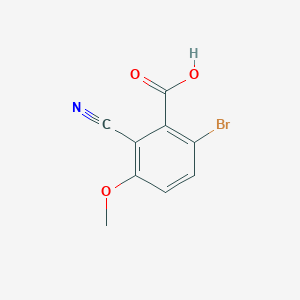
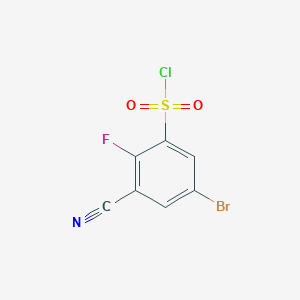
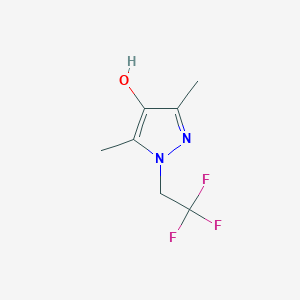
![N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1414101.png)
